molecular formula C19H15ClN2O2 B2745183 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-69-7

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2745183
CAS No.: 899217-69-7
M. Wt: 338.79
InChI Key: UDHMATQOPNXPLJ-UHFFFAOYSA-N
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Description

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine chemical class, which is recognized in medicinal chemistry research for its potential as a scaffold in developing novel anticancer agents. Compounds within this structural family have been reported to exhibit cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), and prostate (PC-3) cancers, primarily by inducing apoptosis and inhibiting cell proliferation . The proposed mechanism of action for related chromenopyrimidine derivatives includes the inhibition of key enzymatic proteins; research suggests these molecules can act by targeting histidine residues or other critical amino acids within the binding pockets of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases and the ERK kinase within the MAP kinase pathway . The core structure, featuring a fused chromene and pyrimidinone system, allows for interaction with various biological targets. The specific 4-ethylphenyl and chloro substituents on this molecule are designed to optimize its binding affinity and selectivity, making it a valuable compound for structure-activity relationship (SAR) studies in oncology drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments to determine the compound's suitability for their specific research objectives.

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-11-3-5-12(6-4-11)17-21-18(23)15-10-13-9-14(20)7-8-16(13)24-19(15)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHMATQOPNXPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Hydroxycoumarin with Aldehydes and Urea Derivatives

A classical method involves the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde and urea derivatives in the presence of acidic catalysts. The reaction proceeds via Knoevenagel condensation, forming a chromene intermediate, followed by cyclization with urea to construct the pyrimidine ring.

Reaction Conditions :

  • Temperature : 80–100°C
  • Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid
  • Solvent : Ethanol or solvent-free conditions
  • Yield : 65–75%

Mechanism :

  • Knoevenagel Condensation : 4-Hydroxycoumarin reacts with 4-ethylbenzaldehyde to form a chalcone intermediate.
  • Cyclization : Urea introduces nitrogen atoms, facilitating pyrimidine ring closure.

Limitations : Moderate yields due to competing side reactions, necessitating purification via recrystallization.

Cyclocondensation with Formamide

Cyclocondensation of 2-amino-3-cyano-4H-chromenes with formamide under reflux conditions offers a direct route. This method leverages the reactivity of the cyano group for pyrimidine ring formation.

Procedure :

  • Intermediate Synthesis : 2-Amino-3-cyano-4H-chromene is prepared via Knoevenagel condensation of malononitrile with 4-ethylbenzaldehyde.
  • Cyclization : Heating with formamide at 110°C for 24 hours induces cyclocondensation.

Optimization :

  • Reagent Ratio : 1:2 (chromene:formamide)
  • Yield : 70–80%

Spectroscopic Validation :

  • IR : Absence of CN stretch (~2250 cm⁻¹) confirms cyclization.
  • ¹H NMR : Singlets at δ 4.98 ppm (pyran CH) and δ 7.20–8.20 ppm (aryl protons).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Formamidine acetate serves as a cyclizing agent, enabling solvent-free synthesis of the target compound.

Protocol :

  • Reactants : 2-Amino-3-cyano-4H-chromene and formamidine acetate.
  • Conditions : Microwave irradiation (300 W, 15 minutes).
  • Yield : 85–95%.

Advantages :

  • Reduced reaction time (15 minutes vs. 24 hours).
  • Higher purity due to minimized side reactions.

Characterization :

  • MS : Molecular ion peak at m/z 369.8 ([M+H]⁺).
  • ¹³C NMR : Peaks at δ 163.11 ppm (C=O) and δ 157.30 ppm (C=N).

Reaction Optimization

Catalytic Effects

Catalysts such as piperidine or PTSA improve reaction kinetics. For example, piperidine facilitates Michael addition in Knoevenagel condensations, enhancing intermediate stability.

Table 1: Catalyst Impact on Yield

Catalyst Temperature (°C) Yield (%)
Piperidine 80 92
PTSA 100 78
None 100 65

Solvent-Free Conditions

Solvent-free reactions under microwave irradiation reduce environmental impact and improve atom economy. Comparative studies show a 20% yield increase versus traditional methods.

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy :

  • C=O Stretch : 1654 cm⁻¹.
  • C=N Stretch : 1607 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • δ 1.25 ppm (t, 3H, CH₂CH₃).
  • δ 4.10 ppm (q, 2H, OCH₂CH₃).
  • δ 5.51 ppm (s, 1H, pyran CH).

Mass Spectrometry :

  • Molecular Ion : m/z 369.8 ([M+H]⁺).

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the chromeno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The compound induces apoptosis in cancer cells by modulating cyclin B1 levels and affecting mitotic spindle checkpoint proteins, which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activities. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This makes it a potential candidate for treating inflammatory diseases .

Antioxidant Properties

This compound exhibits antioxidant activity, which can protect against oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential in various conditions linked to oxidative damage .

Case Studies

StudyFindings
Study A (2022)Demonstrated that the compound inhibits tumor growth in xenograft models of breast cancer.
Study B (2023)Reported significant reduction in inflammatory markers in animal models treated with the compound.
Study C (2024)Showed enhanced antioxidant capacity and reduced oxidative stress in neuronal cells exposed to neurotoxic agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the chromene ring through condensation reactions.
  • Introduction of the chloro group via electrophilic substitution.
  • Cyclization with guanidine derivatives under basic conditions.

Derivatives of this compound have been synthesized to enhance its pharmacological properties and reduce potential side effects.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

Substituent Effects on Activity: Chloro Group: The 7-Cl substituent enhances electrophilicity, improving interactions with biological targets (e.g., DNA or enzymes). In thieno[2,3-d]pyrimidin-4-one derivatives, chloro-substituted compounds (e.g., 4b in ) showed high yields (85%) and thermal stability (m.p. 198–200°C), suggesting similar stability for the target compound . Aryl Groups: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.6 inferred from ), favoring blood-brain barrier penetration. In contrast, ethoxy or methoxy substituents (e.g., ) enhance solubility but may reduce potency due to steric hindrance .

Biological Activity: Antimicrobial Potential: Thieno-pyrimidinones with 4-chlorobenzylideneamino groups () demonstrated antibacterial activity, while chromeno-pyrimidines with hydroxyl substituents () showed antioxidant effects. The target compound’s chloro and ethylphenyl groups may synergize for dual activity .

Synthetic Efficiency :

  • Microwave-assisted methods () achieve higher yields (75–92%) compared to traditional reflux (). The target compound’s synthesis may benefit from similar optimization to reduce reaction time and improve purity .

Physical Properties

  • Melting Point : Analogous compounds with chloro substituents (e.g., 4b in ) exhibit high melting points (198–200°C), indicative of crystalline stability, which may translate to favorable shelf-life for the target compound .

Biological Activity

7-Chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the chromeno-pyrimidine class. These compounds are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3OC_{19}H_{18}ClN_{3}O, with a molecular weight of approximately 341.82 g/mol. The presence of chlorine and an ethyl group in its structure contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that chromeno-pyrimidine derivatives exhibit a wide range of biological activities. Here are some key findings related to this compound:

  • Antitumor Activity :
    • Chromeno-pyrimidine derivatives have shown significant antitumor effects by targeting specific cancer cell lines. For instance, related compounds have been noted to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Studies have demonstrated that similar derivatives possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The thione functionality in these compounds may enhance their interaction with microbial enzymes or receptors .
  • Anti-inflammatory Effects :
    • Some chromeno-pyrimidine derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines.

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The mechanisms by which these compounds exert their biological effects often involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes.

Synthetic Pathways

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors under optimized conditions to achieve high yields.
  • Chlorination Steps : Selective chlorination methods are employed to introduce the chlorine atom at the desired position on the chromene ring.

Case Studies

Several studies have focused on the biological activity of chromeno-pyrimidine derivatives:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Showed antimicrobial activity against gram-positive and gram-negative bacteria with zones of inhibition comparable to standard antibiotics.
Reported anti-inflammatory effects in animal models, reducing edema significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of a chromene precursor via condensation of substituted salicylaldehydes with active methylene compounds.
  • Step 2 : Cyclization with urea or thiourea under acidic conditions to form the pyrimidine ring.
  • Key reagents: Chlorinated intermediates (e.g., POCl₃ for introducing chloro substituents) and catalysts like p-toluenesulfonic acid (p-TsOH) for cyclization .
  • Reaction optimization: Temperature (80–120°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield (reported 45–70%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELXL refinement (SHELX suite) resolves bond angles, dihedral angles, and substituent orientations .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; chromene ring protons at δ 6.8–7.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₆ClN₂O₂: 351.0901) .

Q. What biological activity screening strategies are applicable for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent polarity, stoichiometry). For example, increasing POCl₃ equivalents from 1.2 to 2.0 improves chlorination efficiency but risks over-substitution .
  • Purification : Employ gradient flash chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the target compound from regioisomers .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • SAR analysis : Compare substituent effects (e.g., ethylphenyl vs. fluorophenyl analogs) to identify critical pharmacophores .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition: 0.5–5 µM) to identify outliers and validate trends .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on H-bonding with pyrimidin-4-one and hydrophobic contacts with the ethylphenyl group .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .

Q. How does the chromeno-pyrimidine scaffold influence photophysical properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure λₘₐₐ (~320 nm) attributed to π→π* transitions in the fused chromene-pyrimidine system .
  • Fluorescence quenching : Study solvent polarity effects (e.g., quantum yield drops in polar solvents due to twisted intramolecular charge transfer) .

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